Predicted Lipophilicity (XLogP3) and Topological Polar Surface Area Compared to De-amino and De-pyrrolidinone Analogs
The target compound has a computed XLogP3 of 1.1 and a topological polar surface area (TPSA) of 68.4 Ų, placing it in a favorable property space for oral bioavailability and blood-brain barrier penetration (typically TPSA < 90 Ų and XLogP3 between 1–3) [1]. In contrast, the de-pyrrolidinone fragment 2-amino-6-bromopyridine has a lower molecular weight (173.01 g/mol) and higher aqueous solubility but lacks the conformational constraints and additional hydrogen bond acceptor capacity provided by the pyrrolidinone ring, which can be critical for target pre-organization . The 2-amino group distinguishes this compound from analogous 1-(2-bromopyridin-4-yl)pyrrolidin-2-one derivatives that lack the amino substituent, resulting in different hydrogen bonding capacity and electronic distribution on the pyridine ring .
| Evidence Dimension | Predicted physicochemical properties: XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 1.1; TPSA = 68.4 Ų; MW = 300.16; HBD = 1; HBA = 4 [1] |
| Comparator Or Baseline | 2-amino-6-bromopyridine: MW = 173.01, HBD = 1, HBA = 2, TPSA ~38 Ų. 1-(2-bromopyridin-4-yl)pyrrolidin-2-one: no amino group, different electronic profile . |
| Quantified Difference | Target compound has 2 additional H-bond acceptors and ~30 Ų higher TPSA vs the fragment; differing logP and hydrogen bonding vs de-amino analogs. |
| Conditions | Computed properties using standard algorithms (XLogP3, TPSA) as reported by vendor [1]. |
Why This Matters
The balanced polarity and moderate lipophilicity differentiate this compound for medicinal chemistry programs requiring specific ADME property ranges; the TPSA value supports potential CNS penetration, while the fragment alone would require further elaboration to achieve similar properties.
- [1] Kuujia.com. CAS 1956377-32-4 Product Page: Computed Properties (XLogP3, TPSA, HBD, HBA). Accessed April 2026. View Source
